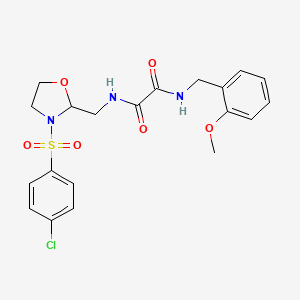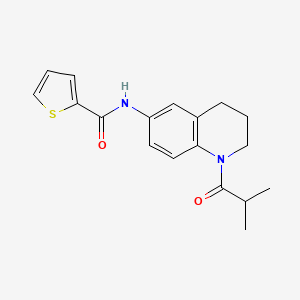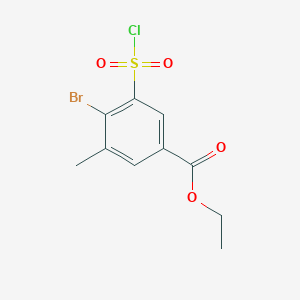
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is an organic compound with a complex structure that includes bromine, chlorine, and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the chlorosulfonation of the resulting 4-bromo-3-methylbenzoic acid to introduce the chlorosulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield ethyl 4-methoxy-3-(chlorosulfonyl)-5-methylbenzoate, while reduction with LiAlH4 can produce ethyl 4-bromo-3-(sulfonamide)-5-methylbenzoate .
Applications De Recherche Scientifique
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its antimicrobial and anticancer properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate involves its reactive functional groups. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the chlorosulfonyl group.
Ethyl 4-bromo-3-(sulfonyl)-5-methylbenzoate: Similar but with a sulfonyl group instead of chlorosulfonyl.
Ethyl 4-chloro-3-(chlorosulfonyl)-5-methylbenzoate: Similar but with chlorine instead of bromine.
Uniqueness
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
IUPAC Name |
ethyl 4-bromo-3-chlorosulfonyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)17(12,14)15/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGFZMBNQKGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
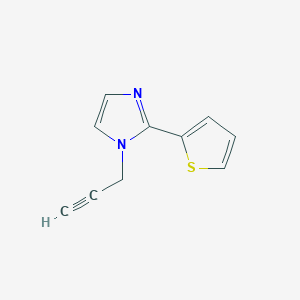
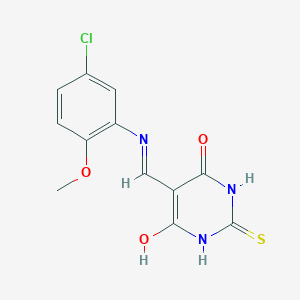

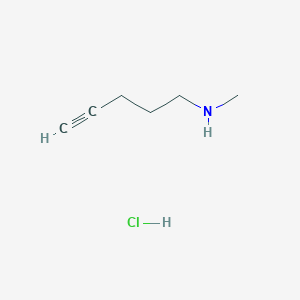
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
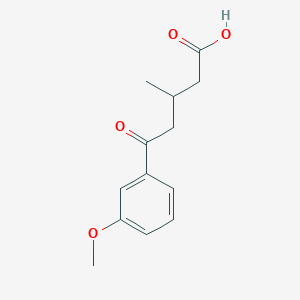
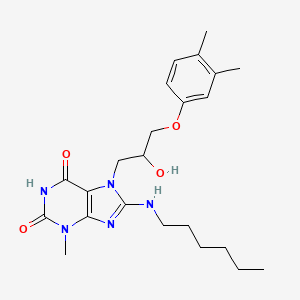
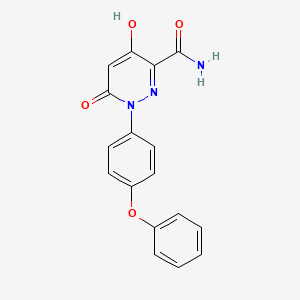
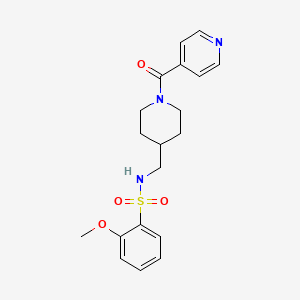
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2993498.png)
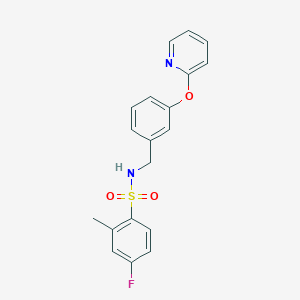
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)
